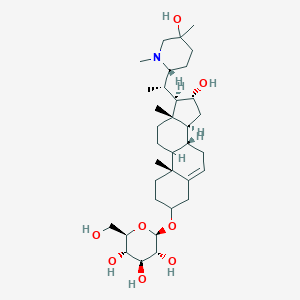
Pingbeininoside
Description
Pingbeininoside is a bioactive compound classified under the saponin or glycoside family, primarily isolated from traditional Chinese medicinal sources. It is recognized for its diverse pharmacological activities, including antifungal, anti-inflammatory, and antitussive properties . Structurally, it comprises a triterpenoid or steroidal aglycone core linked to one or more sugar moieties, which are critical for its solubility and bioactivity. Its molecular structure and sugar chain configuration distinguish it from related compounds, such as Pingbeidinoside and Pingbeisaponin, which share the same biosynthetic origin but exhibit variations in pharmacological potency .
Properties
CAS No. |
131984-90-2 |
|---|---|
Molecular Formula |
C34H57NO8 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1 |
InChI Key |
CXACCEOTKMZDPQ-YCZVTURLSA-N |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Isomeric SMILES |
C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |
Canonical SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Synonyms |
pingbeininoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pingbeininoside belongs to a group of compounds with shared biosynthetic pathways but distinct structural modifications. Below is a detailed comparison with its analogs:
Table 1: Structural and Pharmacological Comparison of this compound and Analogous Compounds
Key Observations:
Structural Variations: this compound and Pingbeidinoside share a triterpenoid core but differ in sugar attachments (glucoside vs. rhamnoside), influencing their solubility and target specificity . Pingbeisaponin’s steroidal core and galactoside moiety enhance its immunomodulatory effects compared to this compound’s anti-inflammatory action . Non-saponin analogs like Densiflorol B (phenolic) and Gramistilbenoids (stilbenoids) lack sugar chains, resulting in lower solubility but higher membrane permeability .
Pharmacological Differentiation: Antifungal Activity: this compound’s glucoside group enhances its interaction with fungal cell walls, outperforming Pingbeidinoside in antifungal assays . Antitussive Effects: Pingbeidinoside’s rhamnoside moiety may facilitate faster absorption in respiratory tissues, making it more effective for cough suppression . Bioavailability: Steroidal saponins like Pingbeisaponin exhibit longer half-lives due to their complex glycosylation, whereas phenolic analogs like Densiflorol B show rapid metabolic clearance .
Functional Comparison with Broader Compound Classes
Beyond structural analogs, this compound shares functional similarities with other glycosides:
Table 2: Functional Comparison with Non-Structural Analogs
Insights:
- This compound’s antifungal mechanism (membrane disruption via aglycone insertion) parallels that of polyene antifungals like amphotericin B but with reduced cytotoxicity due to its glycosidic side chains .
- Unlike flavonoid glycosides (e.g., quercetin derivatives), this compound lacks aromatic rings, limiting its free-radical scavenging ability but enhancing stability in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


